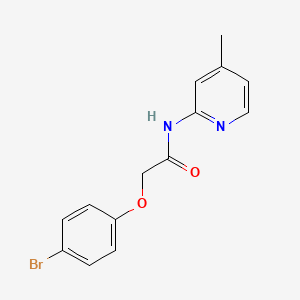
2-(4-bromophenoxy)-N-(4-methyl-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(4-methyl-2-pyridinyl)acetamide is a chemical compound that belongs to the family of pyridine derivatives. It is commonly known as BPA or 4-BPA. This compound has gained significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(4-methyl-2-pyridinyl)acetamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of tyrosine kinase, which plays a crucial role in the proliferation and differentiation of cells. This compound also inhibits the activity of protein kinase C, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to inhibit the activity of PDE4, which is involved in the regulation of intracellular levels of cyclic AMP (cAMP).
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound also exhibits analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, this compound has been shown to possess anti-tumor properties by inhibiting the proliferation and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-bromophenoxy)-N-(4-methyl-2-pyridinyl)acetamide in lab experiments include its potent inhibitory activity against various enzymes, its anti-inflammatory, analgesic, and anti-tumor properties, and its potential applications in medicinal chemistry and pharmacology. However, the limitations of using this compound in lab experiments include its toxicity, which may affect the viability of cells and its solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-bromophenoxy)-N-(4-methyl-2-pyridinyl)acetamide. One of the directions is the development of more potent and selective inhibitors of tyrosine kinase, protein kinase C, and PDE4. Another direction is the investigation of the potential applications of this compound in the treatment of various diseases such as cancer, inflammation, and pain. Additionally, the development of novel drug delivery systems for this compound may enhance its bioavailability and reduce its toxicity.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N-(4-methyl-2-pyridinyl)acetamide can be achieved through various methods. One of the most common methods involves the reaction of 4-bromophenol with 4-methyl-2-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent inhibitory activity against various enzymes such as tyrosine kinase, protein kinase C, and phosphodiesterase 4 (PDE4). This compound has also been shown to possess anti-inflammatory, analgesic, and anti-tumor properties.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-6-7-16-13(8-10)17-14(18)9-19-12-4-2-11(15)3-5-12/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTHBDYUSAZKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{N-[4-(2-pyridinyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5823549.png)

![N'-[(5-bromo-2-furoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5823562.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5823571.png)

![methyl 4-{2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5823576.png)

![2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5823587.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)


methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)

